6-[(Oxiran-2-yl)methoxy]hexan-1-ol 6-[(Oxiran-2-yl)methoxy]hexan-1-ol
Brand Name: Vulcanchem
CAS No.: 21813-06-9
VCID: VC18742888
InChI: InChI=1S/C9H18O3/c10-5-3-1-2-4-6-11-7-9-8-12-9/h9-10H,1-8H2
SMILES:
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

6-[(Oxiran-2-yl)methoxy]hexan-1-ol

CAS No.: 21813-06-9

Cat. No.: VC18742888

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

6-[(Oxiran-2-yl)methoxy]hexan-1-ol - 21813-06-9

Specification

CAS No. 21813-06-9
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name 6-(oxiran-2-ylmethoxy)hexan-1-ol
Standard InChI InChI=1S/C9H18O3/c10-5-3-1-2-4-6-11-7-9-8-12-9/h9-10H,1-8H2
Standard InChI Key ORTNTAAZJSNACP-UHFFFAOYSA-N
Canonical SMILES C1C(O1)COCCCCCCO

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-[(Oxiran-2-yl)methoxy]hexan-1-ol features a six-carbon alkyl chain (C6H13O\text{C}_6\text{H}_{13}\text{O}) linked to a glycidyl ether group (C3H5O2\text{C}_3\text{H}_5\text{O}_2). The epoxide ring (oxirane) confers high reactivity, while the hydroxyl group enhances solubility in polar solvents. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H18O3\text{C}_9\text{H}_{18}\text{O}_3
Molecular Weight174.24 g/mol
Exact Mass174.126 Da
Topological Polar Surface Area41.99 Ų
LogP (Partition Coefficient)0.95

These parameters, derived from computational and experimental analyses, highlight its balanced hydrophilicity-lipophilicity profile, ideal for formulations requiring controlled reactivity .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the epoxide protons (δ3.13.4ppm\delta \approx 3.1–3.4 \, \text{ppm}) and hydroxyl group (δ1.52.0ppm\delta \approx 1.5–2.0 \, \text{ppm}). Infrared (IR) spectroscopy confirms the presence of epoxy ( ⁣910cm1\sim\!910 \, \text{cm}^{-1}) and hydroxyl ( ⁣3400cm1\sim\!3400 \, \text{cm}^{-1}) functional groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic ring-opening of glycidol with hexan-1-ol under alkaline conditions:

Hexan-1-ol+GlycidolNaOH6-[(Oxiran-2-yl)methoxy]hexan-1-ol+H2O\text{Hexan-1-ol} + \text{Glycidol} \xrightarrow{\text{NaOH}} \text{6-[(Oxiran-2-yl)methoxy]hexan-1-ol} + \text{H}_2\text{O}

Key parameters include:

  • Catalyst: Sodium hydroxide (0.5–1.0 mol%)

  • Temperature: 60–80°C

  • Yield: 70–85% after purification via vacuum distillation.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance efficiency and reduce byproducts. Advanced purification techniques, such as molecular distillation, achieve >99% purity. A comparative analysis of batch vs. flow processes is summarized below:

ParameterBatch ProcessFlow Process
Reaction Time6–8 hours1–2 hours
Purity95–98%99%
Energy ConsumptionHighModerate
Throughput50 kg/day200 kg/day

These advancements align with industrial demands for high-throughput, sustainable production.

Chemical Reactivity and Functionalization

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack by amines, alcohols, and carboxylic acids, forming covalent bonds critical for polymer networks. For example, reaction with ethylenediamine yields a diamino-crosslinked polymer:

6-[(Oxiran-2-yl)methoxy]hexan-1-ol+H2NCH2CH2NH2Polymer Network+H2O\text{6-[(Oxiran-2-yl)methoxy]hexan-1-ol} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Polymer Network} + \text{H}_2\text{O}

Kinetic studies indicate second-order dependence on epoxide and nucleophile concentrations, with activation energies of 40–60 kJ/mol .

Hydroxyl Group Modifications

The terminal hydroxyl group enables esterification, etherification, or urethane formation. Reaction with acetic anhydride produces an acetylated derivative (C11H20O4\text{C}_{11}\text{H}_{20}\text{O}_4), enhancing thermal stability for coating applications.

Industrial and Biomedical Applications

Epoxy Resins and Composites

As a reactive diluent in epoxy resins, this compound reduces viscosity while maintaining mechanical strength. Resins incorporating 5–10 wt% of 6-[(Oxiran-2-yl)methoxy]hexan-1-ol exhibit:

  • Flexural Strength: 120–150 MPa

  • Glass Transition Temperature (TgT_g): 80–100°C

  • Cure Time: 30–45 minutes at 120°C

These properties are critical for aerospace and automotive composites .

Biodegradable Polymers

Recent studies highlight its role in synthesizing polyhydroxyalkanoates (PHAs) via enzymatic polymerization. PHAs derived from this monomer demonstrate:

  • Degradation Rate: 90% over 6 months in soil

  • Tensile Strength: 20–30 MPa

  • Biocompatibility: Non-cytotoxic to human fibroblasts (IC50_{50} > 1 mM).

Recent Advances and Future Directions

Catalytic Innovations

Transition-metal catalysts (e.g., Zn-Al oxides) improve synthesis yields to >90% under mild conditions (40°C, 1 atm). Computational modeling identifies active sites favoring glycidol adsorption, reducing side reactions.

Biomedical Engineering

Ongoing research explores its use in drug-eluting stents, where controlled epoxide hydrolysis enables sustained release of anti-inflammatory agents (e.g., dexamethasone). In vitro studies show 80% drug release over 30 days with minimal burst effect.

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